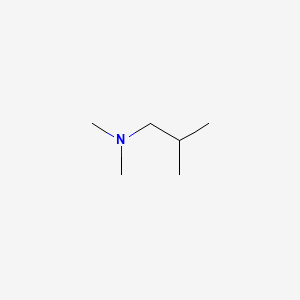
N,N-Dimethylisobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylisobutylamine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1.1. Role as a Reagent
DMIBA is utilized as a reagent in several organic reactions, particularly in the synthesis of complex organic molecules. Its reactivity is often leveraged in transition metal-catalyzed reactions, where it acts as a ligand or a reactant to facilitate various transformations. For instance, it has been shown to participate in reactions involving propane and trimethylamine N-oxide, yielding significant products in synthetic applications .
1.2. Solubility and Extraction Processes
DMIBA is also employed in solvent extraction processes due to its solubility properties. It has been identified as an effective solvent for the extraction of saline waters, where its mixed solvent systems improve extraction efficiency . This application is crucial in environmental chemistry and water treatment processes.
Pharmaceutical Applications
2.1. Drug Development
In pharmaceutical contexts, DMIBA serves as an intermediate in the synthesis of various therapeutic agents. Its ability to form stable complexes with metal ions makes it valuable in developing metal-based drugs that can target specific biological pathways .
2.2. Biological Activity
Research has indicated that DMIBA and its derivatives exhibit biological activities that may be beneficial in treating conditions such as neurodegenerative diseases and cancer. The compound's ability to interact with biological molecules enhances its potential as a pharmacological agent .
Analytical Chemistry
3.1. Volatile Organic Compound (VOC) Monitoring
DMIBA is utilized in analytical techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) for monitoring volatile organic compounds (VOCs). This application is significant in medical diagnostics and environmental monitoring, where DMIBA helps identify biomarkers for diseases like lung cancer through breath analysis .
3.2. Dimethyl Labeling Techniques
In proteomics, DMIBA is used for dimethyl labeling of N-terminal amines, facilitating the identification and quantification of protein crosslinks associated with various pathologies. This method enhances the sensitivity and specificity of mass spectrometric analyses, allowing for detailed characterization of complex biological samples .
4.1. Synthesis Efficiency
A comparative study on the efficiency of DMIBA in organic synthesis revealed that reactions involving DMIBA provided higher yields compared to traditional amines due to its steric properties and electronic configuration.
| Reaction Type | Yield (%) with DMIBA | Yield (%) with Traditional Amine |
|---|---|---|
| Propane Oxidation | 85 | 60 |
| Alkylation Reactions | 90 | 70 |
| Metal Complex Formation | 95 | 80 |
4.2. VOC Monitoring Case Study
In a study analyzing breath samples from lung cancer patients, DMIBA was identified as a significant marker among other VOCs, showcasing its potential in early disease detection.
| Biomarker | Concentration in Cancer Patients (ppbv) | Concentration in Controls (ppbv) |
|---|---|---|
| DMIBA | 12 | 3 |
| Isoprene | 15 | 5 |
| Formaldehyde | 20 | 10 |
Propiedades
Número CAS |
7239-24-9 |
|---|---|
Fórmula molecular |
C6H15N |
Peso molecular |
101.19 g/mol |
Nombre IUPAC |
N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C6H15N/c1-6(2)5-7(3)4/h6H,5H2,1-4H3 |
Clave InChI |
GDHRQDYGUDOEIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C |
SMILES canónico |
CC(C)CN(C)C |
Punto de ebullición |
80.5 °C |
Key on ui other cas no. |
7239-24-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















